

Introduction: The Significance of Ethyl Oxazole-5-Carboxylate Quantification

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Compound of Interest

Compound Name: Ethyl oxazole-5-carboxylate

Cat. No.: B047306

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Ethyl 2-methyl-1,3-oxazole-5-carboxylate is a heterocyclic compound of significant interest in pharmaceutical and chemical research. Oxazole derivatives are core structural motifs in many biologically active molecules and serve as versatile building blocks in organic synthesis.^{[1][2]} Accurate and precise quantification of this compound is critical for a variety of applications, including reaction monitoring, purity assessment of synthetic batches, stability studies, and pharmacokinetic analyses.

This technical guide provides detailed application notes and validated protocols for the quantitative analysis of ethyl 2-methyl-1,3-oxazole-5-carboxylate using three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The methodologies are designed to be robust and adaptable, providing researchers, scientists, and drug development professionals with the tools to generate reliable and reproducible data.

Physicochemical Properties of Ethyl 2-Methyl-1,3-Oxazole-5-Carboxylate

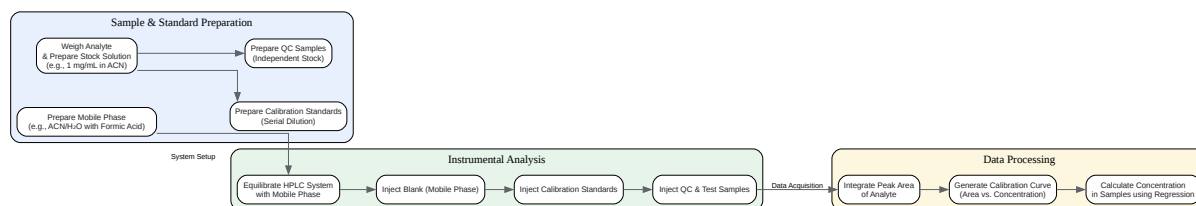
A foundational understanding of the analyte's properties is essential for method development.

Property	Value	Source
Molecular Formula	C ₇ H ₉ NO ₃	[3]
Molecular Weight	155.15 g/mol	[3][4]
SMILES	CCOC(=O)C1=CN=C(C)O1	[3]
InChIKey	DFMWELRIWHPNSQ-UHFFFAOYAQ	[3]

High-Performance Liquid Chromatography (HPLC-UV)

Principle and Application: Reversed-phase HPLC (RP-HPLC) is the workhorse method for the analysis of moderately polar small organic molecules like ethyl 2-methyl-1,3-oxazole-5-carboxylate. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Quantification is achieved by measuring the analyte's ultraviolet (UV) absorbance at a specific wavelength and comparing it to a calibration curve generated from standards of known concentration. This method is ideal for purity analysis and routine quality control.

Experimental Workflow: HPLC-UV Analysis



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Caption: Workflow for quantitative analysis by HPLC-UV.

Detailed Protocol: HPLC-UV Method

1. Materials and Reagents:

- Ethyl 2-methyl-1,3-oxazole-5-carboxylate (Reference Standard, >98% purity)
- Acetonitrile (ACN), HPLC Grade
- Water, HPLC Grade or Milli-Q
- Formic Acid, LC-MS Grade
- Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Solutions:

- Mobile Phase: Prepare a solution of Acetonitrile and Water (e.g., 50:50 v/v) containing 0.1% formic acid. The use of formic acid improves peak shape and ensures compatibility with

mass spectrometry if used as a detector.^{[5][6]} Degas the mobile phase by sonication or vacuum filtration.

- **Standard Stock Solution (1 mg/mL):** Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
- **Calibration Standards:** Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- **Sample Preparation:** Dissolve the sample to be analyzed in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

3. **Instrumental Conditions:** The following table outlines a robust starting point for method development.

Parameter	Recommended Setting	Rationale
HPLC System	Agilent 1260 Infinity II or equivalent	Standard, reliable system for routine analysis.
Column	C18, 4.6 x 150 mm, 5 µm particle size	Provides excellent retention and separation for this type of analyte.
Mobile Phase	50:50 Acetonitrile:Water + 0.1% Formic Acid	Offers good solubility and peak shape. [5] [6]
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column.
Column Temp.	30 °C	Ensures reproducible retention times.
Injection Vol.	10 µL	A typical volume to balance sensitivity and peak shape.
Detector	UV-Vis Diode Array Detector (DAD)	Allows for spectral analysis to confirm peak purity.
Detection λ	245 nm (or determined by UV scan)	Wavelength of maximum absorbance for the oxazole chromophore.

4. Data Analysis and Quantification:

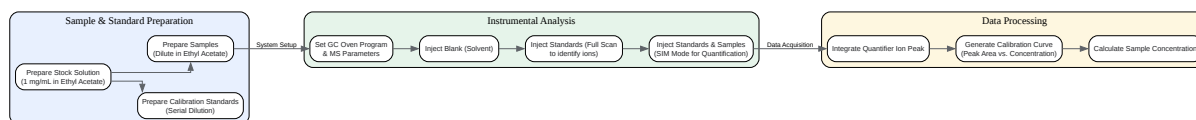
- Inject the calibration standards from lowest to highest concentration.
- Generate a calibration curve by plotting the peak area of the analyte against the known concentration of each standard.
- Perform a linear regression analysis on the curve. A coefficient of determination (R^2) > 0.995 is typically required.
- Inject the test samples.

- Calculate the concentration of ethyl 2-methyl-1,3-oxazole-5-carboxylate in the samples using the linear regression equation from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Application: GC-MS is a powerful technique for the quantification of volatile and thermally stable compounds. The analyte is vaporized and separated in a gas chromatograph based on its boiling point and interaction with the column's stationary phase. The separated analyte then enters a mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The mass-to-charge ratio (m/z) of these fragments creates a unique mass spectrum, acting as a chemical fingerprint for identification. For quantification, the abundance of a specific, characteristic ion is monitored (Selected Ion Monitoring, SIM mode), providing high selectivity and sensitivity.

Experimental Workflow: GC-MS Analysis



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Caption: Workflow for quantitative analysis by GC-MS.

Detailed Protocol: GC-MS Method

1. Materials and Reagents:

- Ethyl 2-methyl-1,3-oxazole-5-carboxylate (Reference Standard, >98% purity)
- Ethyl Acetate, GC Grade or higher

- Helium (Carrier Gas), Ultra-High Purity
- Volumetric flasks, pipettes, and GC vials with septa

2. Preparation of Solutions:

- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of ethyl acetate.
- Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serially diluting the stock solution with ethyl acetate.
- Sample Preparation: Dissolve and dilute samples in ethyl acetate to a final concentration within the calibration range.

3. Instrumental Conditions: The following parameters are a suitable starting point for this analysis.[\[7\]](#)

Parameter	Recommended Setting	Rationale
GC-MS System	Agilent 7890A GC with 5975C MS or equivalent	A widely used and reliable system for this application.
Column	DB-5ms (or HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film	A robust, general-purpose non-polar column suitable for a wide range of analytes.
Carrier Gas	Helium at 1.2 mL/min (constant flow)	Inert and provides good chromatographic efficiency.
Inlet Temp.	250 °C	Ensures complete and rapid vaporization of the analyte.
Injection Mode	Split (e.g., 20:1)	Prevents column overloading and ensures sharp peaks.
Injection Vol.	1 µL	Standard volume for GC analysis.
Oven Program	Start at 80°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min	Provides good separation from solvent and potential impurities.
MS Source Temp.	230 °C	Standard temperature for EI source.
Ionization	Electron Impact (EI) at 70 eV	Standard ionization energy, ensures reproducible fragmentation patterns.
Acquisition	Full Scan (m/z 40-300) for identification, then SIM for quantification.	
Quantifier Ion	155 (M ⁺), 110, 82 (To be confirmed experimentally)	The molecular ion is often a good choice if sufficiently abundant.

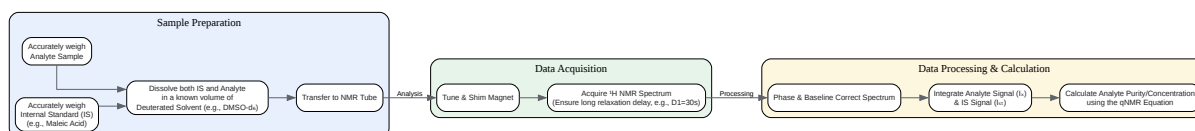
4. Data Analysis and Quantification:

- First, inject a mid-range standard in Full Scan mode to confirm the retention time and identify the most abundant and unique ions in the mass spectrum. The molecular ion (M^+) at m/z 155 is a primary candidate.
- Switch the MS to SIM mode, monitoring the chosen quantifier ion and one or two qualifier ions.
- Inject the calibration standards and build a calibration curve based on the peak area of the quantifier ion.
- Inject the test samples and calculate the concentration using the calibration curve.

Quantitative NMR (qNMR) Spectroscopy

Principle and Application: qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same substance. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal. By adding a known amount of an internal standard (a compound that does not have overlapping signals with the analyte) to the sample, the concentration of the analyte can be calculated by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard.[8] This technique is highly accurate and is often used for certifying reference materials.

Experimental Workflow: qNMR Analysis



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Caption: Workflow for quantitative analysis by ^1H NMR.

Detailed Protocol: qNMR Method

1. Materials and Reagents:

- Ethyl 2-methyl-1,3-oxazole-5-carboxylate Sample
- Internal Standard (IS) of high purity (>99.5%), e.g., Maleic Acid or 1,4-Dinitrobenzene. The IS must have protons that resonate in a clear region of the spectrum.
- Deuterated Solvent, e.g., DMSO- d_6 or Chloroform- d .
- High-precision analytical balance.
- NMR tubes.

2. ^1H NMR Spectral Features: Based on its structure and known spectral data for similar compounds, the following proton signals are expected for ethyl 2-methyl-1,3-oxazole-5-carboxylate.^{[9][10]}

Protons	Expected Chemical Shift (ppm)	Multiplicity	Integration
Oxazole-H	~8.2	Singlet	1H
-OCH ₂ CH ₃	~4.3	Quartet	2H
-CH ₃ (oxazole)	~2.5	Singlet	3H
-OCH ₂ CH ₃	~1.3	Triplet	3H

3. Sample Preparation:

- Accurately weigh approximately 10 mg of the internal standard (W_{st}) into a vial.
- Accurately weigh approximately 20 mg of the ethyl oxazole-carboxylate sample (W_{x}) into the same vial.

- Dissolve the mixture in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
- Transfer the solution to an NMR tube.

4. Instrumental Conditions:

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Pulse Program: Standard 1D proton experiment.
- Relaxation Delay (D1): A long delay is crucial for accurate integration. Set D1 to at least 5 times the longest T₁ relaxation time of the protons being integrated (a value of 30 seconds is a safe starting point).
- Number of Scans: 16 or higher for good signal-to-noise.

5. Data Analysis and Calculation:

- Process the acquired spectrum (Fourier transform, phase correction, and baseline correction).
- Carefully integrate a well-resolved signal from the analyte (I_x), for example, the singlet for the oxazole proton.
- Integrate a well-resolved signal from the internal standard (I_{st}).
- Calculate the purity of the analyte using the following equation:

$$P_x (\%) = (I_x / I_{st}) * (N_{st} / N_x) * (M_x / M_{st}) * (W_{st} / W_x) * P_{st}$$

Where:

- P_x: Purity of the analyte (%)
- I_x, I_{st}: Integrals of the analyte and standard signals
- N_x, N_{st}: Number of protons for the integrated signals (e.g., N_x=1 for the oxazole proton)
- M_x, M_{st}: Molecular weights of the analyte and standard

- W_x , W_{st} : Weights of the analyte and standard
- P_{st} : Purity of the internal standard (%)

Method Validation and Trustworthiness

To ensure the trustworthiness of any quantitative method, a validation process must be undertaken. Key parameters to assess include:

- **Specificity:** The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
- **Linearity:** Demonstrating that the response is directly proportional to the concentration over a defined range.
- **Accuracy:** The closeness of the measured value to the true value (assessed using spiked samples).
- **Precision:** The degree of agreement among individual test results when the procedure is applied repeatedly (repeatability and intermediate precision).
- **Limit of Detection (LOD):** The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
- **Limit of Quantitation (LOQ):** The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Conclusion

This guide has detailed three robust and reliable analytical methods for the quantification of ethyl 2-methyl-1,3-oxazole-5-carboxylate. The choice of method depends on the specific application:

- HPLC-UV is ideal for routine analysis, quality control, and purity assessment in a production environment.
- GC-MS offers superior selectivity and sensitivity, making it suitable for trace analysis or analysis in complex matrices.

- qNMR serves as a primary, non-destructive method that provides exceptional accuracy without the need for an analyte-specific reference standard, making it perfect for the certification of materials.

By following these protocols and adhering to good laboratory practices and method validation principles, researchers can confidently and accurately quantify this important chemical entity.

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